molecular formula C8H10ClNO2 B1368597 2-(5-Chlorovaleryl)oxazole CAS No. 898758-80-0

2-(5-Chlorovaleryl)oxazole

Cat. No.: B1368597
CAS No.: 898758-80-0
M. Wt: 187.62 g/mol
InChI Key: JGTYCPLCRGZAIM-UHFFFAOYSA-N
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Description

2-(5-Chlorovaleryl)oxazole is a synthetic compound belonging to the class of oxazole molecules. It is characterized by its unique physical and chemical properties, making it a valuable compound in scientific research. The molecular formula of this compound is C8H10ClNO2, and it has a molecular weight of 187.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorovaleryl)oxazole typically involves the reaction of 5-chlorovaleryl chloride with oxazole under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorovaleryl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

2-(5-Chlorovaleryl)oxazole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Chlorovaleryl)oxazole involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(5-Chlorovaleryl)oxazole can be compared with other oxazole derivatives, such as:

    2-(5-Bromovaleryl)oxazole: Similar in structure but with a bromine atom instead of chlorine.

    2-(5-Iodovaleryl)oxazole: Contains an iodine atom in place of chlorine.

    2-(5-Fluorovaleryl)oxazole: Features a fluorine atom instead of chlorine.

Properties

IUPAC Name

5-chloro-1-(1,3-oxazol-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-4-2-1-3-7(11)8-10-5-6-12-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTYCPLCRGZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642044
Record name 5-Chloro-1-(1,3-oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-80-0
Record name 5-Chloro-1-(1,3-oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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